Physicochemical Differentiation: XLogP3, Topological Polar Surface Area, and Solubility Versus 2-Bromo-1-cyclopropylethanone
2-Bromo-1-cyclopropylpropan-1-one (CAS 34650-66-3) exhibits a higher lipophilicity and lower polarity compared to the shorter-chain analog 2-bromo-1-cyclopropylethanone (CAS 69267-75-0). The target compound has an XLogP3 of 1.6 and a topological polar surface area (TPSA) of 17.1 Ų, whereas 2-bromo-1-cyclopropylethanone has an XLogP3 of 1.2 and a TPSA of 17.1 Ų . Additionally, the target compound shows a calculated aqueous solubility of 3.2 g/L at 25°C, while the ethanone analog has a calculated solubility of 5.1 g/L at 25°C . These differences in lipophilicity and solubility can influence membrane permeability and formulation characteristics in early drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Bromo-1-cyclopropylethanone: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Calculated values using ACD/Labs Percepta Platform |
Why This Matters
The higher XLogP3 of 2-Bromo-1-cyclopropylpropan-1-one indicates enhanced passive membrane permeability potential, which is a critical consideration for projects aiming to optimize oral bioavailability or CNS penetration.
